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Compound of Interest

Compound Name: Cyclohexyl propan-2-yl carbonate

Cat. No.: B10858607 Get Quote

A comprehensive spectroscopic analysis of cyclohexyl propan-2-yl carbonate is presented,

alongside a comparative evaluation with two structural alternatives, dicyclohexyl carbonate and

di-isopropyl carbonate. This guide provides detailed experimental protocols and compiled

spectroscopic data to aid researchers and drug development professionals in the structural

validation of these carbonate compounds.

The structural integrity of pharmaceutical compounds is paramount in drug development.

Spectroscopic techniques such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic

Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are

fundamental tools for elucidating and confirming molecular structures. This guide focuses on

the spectroscopic characterization of cyclohexyl propan-2-yl carbonate, a key intermediate in

various synthetic pathways. To provide a thorough validation framework, its spectral data are

compared against those of dicyclohexyl carbonate and di-isopropyl carbonate, highlighting the

distinguishing features of each molecule.

Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for

cyclohexyl propan-2-yl carbonate and its structural analogs. These values serve as a

benchmark for the identification and purity assessment of these compounds.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound C=O Stretch C-O Stretch

Cyclohexyl propan-2-yl

carbonate (Predicted)
~1740 ~1250, ~1080

Dicyclohexyl carbonate

(Experimental)
1735 1255, 1015

Di-isopropyl carbonate

(Experimental)
1742 1250, 1108

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)

Compound
-CH-
(Cyclohexyl/Isopro
pyl)

-CH₂- (Cyclohexyl) -CH₃ (Isopropyl)

Cyclohexyl propan-2-

yl carbonate

(Predicted)

4.75 (septet, 1H), 4.55

(m, 1H)
1.20-1.90 (m, 10H) 1.25 (d, 6H)

Dicyclohexyl

carbonate

(Experimental)

4.65 (m, 2H) 1.20-1.95 (m, 20H) -

Di-isopropyl carbonate

(Experimental)
4.85 (septet, 2H) - 1.30 (d, 12H)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)
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Compound C=O
-CH-
(Cyclohexyl/Is
opropyl)

-CH₂-
(Cyclohexyl)

-CH₃
(Isopropyl)

Cyclohexyl

propan-2-yl

carbonate

(Predicted)

154.5 76.5, 72.0 31.5, 25.0, 23.5 21.5

Dicyclohexyl

carbonate

(Experimental)

154.2 76.8 31.6, 25.3, 23.6 -

Di-isopropyl

carbonate

(Experimental)

154.0 72.3 - 21.8

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for

reproducible results.

Synthesis of Cyclohexyl Propan-2-yl Carbonate
A common method for the synthesis of unsymmetrical carbonates like cyclohexyl propan-2-yl
carbonate involves the reaction of an alcohol with a chloroformate in the presence of a base.

[1][2]

Materials:

Cyclohexanol

Isopropyl chloroformate

Pyridine (or other suitable base)

Anhydrous diethyl ether (or other suitable solvent)

Magnesium sulfate (anhydrous)
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Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

cyclohexanol in anhydrous diethyl ether.

Cool the solution to 0 °C in an ice bath.

Slowly add an equimolar amount of pyridine to the solution with stirring.

Add isopropyl chloroformate dropwise to the stirred solution, maintaining the temperature at

0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium

bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain pure

cyclohexyl propan-2-yl carbonate.

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:

Prepare a sample by dissolving 5-20 mg of the carbonate in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
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For ¹H NMR, typical acquisition parameters include a spectral width of 12 ppm, a relaxation

delay of 1-2 seconds, and 16-32 scans.[3]

For ¹³C NMR, typical acquisition parameters include a spectral width of 200-220 ppm, a

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio (e.g., 1024 or more).[4]

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are reported in parts per million (ppm)

relative to TMS (δ 0.00).

FTIR-ATR Spectroscopy:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.[5]

Place a small drop of the neat liquid carbonate sample directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.[6]

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4

cm⁻¹ and an accumulation of 16-32 scans.[6]

The resulting spectrum will be an absorbance spectrum, with characteristic peaks

corresponding to the vibrational modes of the molecule.

Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

validation of cyclohexyl propan-2-yl carbonate.
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Caption: Workflow for Synthesis and Spectroscopic Validation.
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This guide provides a foundational framework for the spectroscopic analysis and validation of

cyclohexyl propan-2-yl carbonate. By following the detailed protocols and utilizing the

comparative spectral data, researchers can confidently confirm the structure and purity of their

synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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